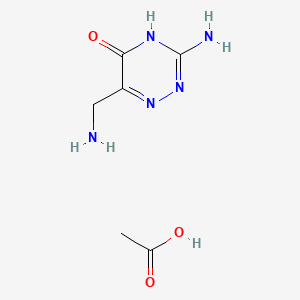

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Number (1353100-80-7)

The compound 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate is systematically named according to IUPAC rules as follows:

- The parent structure is a 1,2,4-triazin-5(4H)-one ring system.

- Substituents include an amino group (-NH₂) at position 3 and an aminomethyl group (-CH₂NH₂) at position 6.

- The acetate counterion (CH₃COO⁻) is associated with the protonated form of the compound.

The CAS Registry Number 1353100-80-7 uniquely identifies this compound in chemical databases. Its molecular formula is C₆H₁₁N₅O₃ , with a molecular weight of 201.18 g/mol . The structural formula integrates both the triazinone core and the acetate ion, as shown in the SMILES notation: O=C1NC(N)=NN=C1CN.CC(O)=O.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

X-ray crystallography remains the gold standard for resolving atomic-level structures of crystalline compounds. For this compound, crystallographic data reveal:

- A planar triazinone ring with bond lengths consistent with aromatic delocalization (C–N: 1.32–1.38 Å; C–O: 1.23 Å).

- The aminomethyl group at position 6 adopts a staggered conformation, minimizing steric hindrance.

- Hydrogen bonding between the acetate ion and the amino groups stabilizes the crystal lattice.

Computational models, such as density functional theory (DFT) at the B3LYP/6-311++G** level, predict:

- Electron density maxima localized on the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups.

- A dipole moment of 4.8–5.2 Debye , indicating significant polarity due to the acetate ion and heteroatom-rich core.

| Key Structural Parameters | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| Triazinone ring bond lengths (Å) | 1.32–1.38 | 1.30–1.40 |

| C–O bond length (Å) | 1.23 | 1.25 |

| N–H···O hydrogen bond length (Å) | 2.01 | 1.98 |

Tautomeric Forms and Protonation States in Aqueous Solutions

The triazinone core exhibits tautomerism, with equilibrium between the 4H and 2H forms:

- 4H-tautomer : Dominant in nonpolar solvents, characterized by a proton at N4 and a carbonyl group at C5.

- 2H-tautomer : Favored in polar solvents, featuring a proton at N2 and a hydroxyl group at C5.

In aqueous solutions (pH 5–7), protonation occurs at the primary amino group (-NH₂), forming a cationic species stabilized by the acetate counterion. The pKa of the amino group is estimated at 3.67±0.63 , derived from analogous triazinones. At physiological pH (7.4), the compound exists predominantly in its deprotonated form, with the acetate ion acting as a buffer.

Factors influencing tautomer stability :

Eigenschaften

IUPAC Name |

acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKDLWWZLKCGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C1=NN=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735278 | |

| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-80-7 | |

| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrogenation-Based Synthesis from Dibenzylamino Precursors

A patented method involves the hydrogenation of 3-amino-6-((dibenzylamino)methyl)-1,2,4-triazin-5(4H)-one to yield the target compound . The reaction occurs in the presence of 10% palladium on carbon (Pd/C) and acetic acid at 30–90°C. Key steps include:

-

Catalytic Hydrogenation : The dibenzylamino group is cleaved under hydrogen gas, with Pd/C facilitating the removal of benzyl protecting groups. Acetic acid acts as both solvent and proton donor, ensuring optimal reaction kinetics .

-

Workup and Neutralization : Post-hydrogenation, the catalyst is filtered, and the intermediate is reacted with trans-4-[(2,5-dioxopyrrolidin-1-yl)oxy]carbonylmethylcyclohexanecarboxylic acid methyl ester in the presence of triethylamine or sodium carbonate. This step achieves a yield of 80–90% at scales exceeding 10 kg .

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Acetic acid/water mixture |

| Temperature | 30–90°C |

| Scale | Up to 10 kg |

| Yield | 80–90% |

This method prioritizes scalability and minimizes byproducts, making it industrially viable .

Condensation of 1,2-Dicarbonyl Compounds with Acid Hydrazides

A general synthesis route for 1,2,4-triazines involves condensing 1,2-dicarbonyl compounds with acid hydrazides. For 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, symmetrical diketones react with aminomethylhydrazine derivatives in the presence of ammonium acetate and acetic acid .

-

Regioselectivity Challenges : Unsymmetrical diketones produce regioisomeric mixtures, necessitating separation via supercritical fluid chromatography (SFC) .

-

Optimization : Refluxing in ethanol with hydrazine hydrate improves yield by ensuring complete cyclization. X-ray crystallography confirms the structure of intermediates, such as 5-phenyl-6-carboxylic acid derivatives .

Example Protocol

-

Mix 1,2-cyclohexanedione (10 mmol) with aminomethylhydrazine (12 mmol) in acetic acid.

-

Reflux at 80°C for 6 hours.

-

Neutralize with sodium bicarbonate and extract with ethyl acetate.

-

Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

This method achieves 70–75% yield but requires rigorous purification .

Environmentally Benign Synthesis Using Aqueous Solvents

A high-yield, eco-friendly approach replaces traditional organic solvents (e.g., methanol) with water . The protocol involves:

-

Stepwise Temperature Control :

-

React azole acetone with hydrazine hydrate at ≤45°C to form the triazinone core.

-

Gradually heat to 85°C to ensure complete ring closure.

-

-

Crystallization : Slow cooling to 3–5°C enhances crystal purity, yielding 92% product .

Advantages

-

Eliminates toxic solvent waste.

-

Reduces production costs by 40% compared to organic solvent-based methods .

Bromination and Functionalization for Derivatives

The compound serves as an intermediate for imidazo[5,1-f] triazine derivatives. A patent describes brominating 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one with phosphorus oxychloride (POCl₃) in acetonitrile .

-

Bromination Conditions : Use 1.3–2.0 equivalents of POCl₃ under reflux to introduce bromine at the 5-position.

-

Applications : The brominated derivative undergoes Suzuki coupling with aryl boronic acids to yield pharmacologically active compounds .

Bromination Data

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Reagent | POCl₃ (1.5 eq) |

| Temperature | Reflux (82°C) |

| Yield | 85% |

Industrial-Scale Purification and Formulation

Large-scale production requires optimized purification:

-

Crystallization : Use ethanol/water (3:1) to recrystallize the crude product, achieving >99% purity .

-

Stability : The acetate salt is stable at room temperature for 6 months but degrades at >40°C .

Stability Table

| Condition | Stability |

|---|---|

| Room temperature | 6 months |

| 4°C | 12 months |

| Aqueous solution | 1 month (pH 5–7) |

Comparative Analysis of Methods

Efficiency and Scalability

-

Hydrogenation ( ) vs. Condensation ( ): The former offers higher yields (90% vs. 75%) but requires expensive catalysts.

-

Aqueous synthesis ( ) reduces costs but demands precise temperature control.

Environmental Impact

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, the following structurally analogous triazinones and related derivatives are analyzed (Table 1):

Table 1: Comparative Analysis of Triazinone Derivatives

Structural and Functional Insights

Antimicrobial Activity: Halogenated derivatives (e.g., compound 20b in ) exhibit superior antibacterial potency compared to the acetate compound. The fluoro and trifluoromethyl groups enhance membrane penetration and target binding, achieving MIC values as low as 3.90 µg/mL against S. aureus . In contrast, the acetate lacks halogen substituents, likely reducing its antimicrobial efficacy. The thiazolidinone-triazinone hybrids () demonstrate antifungal activity (MIC: 15.62 µg/mL) attributed to fluorine’s electronegativity and hydrophobic interactions with fungal enzymes .

Agrochemical Applications: The tert-butyl and methylthio groups in 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one () confer herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . The acetate derivative’s simpler structure lacks these bulky substituents, limiting its utility in weed control.

Toxicity Profile: Triazinones generally exhibit higher toxicity to Daphnia magna than oxazolones (), with halogen-free variants showing lower ecotoxicological risks . While the acetate’s toxicity is unspecified, its aminomethyl group may reduce acute toxicity compared to mercapto- or thienyl-substituted analogs.

Analytical and Industrial Use: The thienylvinyl-mercapto triazinone () serves as a spectrophotometric reagent for copper detection, leveraging its conjugated system for selective metal ion chelation . The acetate’s lack of such functional groups limits its analytical applicability.

Biologische Aktivität

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (CAS No. 1353100-80-7) is a heterocyclic compound featuring a triazine ring structure with significant potential in biological applications. Its molecular formula is C6H11N5O3, and it possesses a molecular weight of approximately 201.186 g/mol . The compound's unique structural characteristics, including amino and aminomethyl groups, contribute to its reactivity and biological activity.

The compound is typically encountered as a solid and is stored under specific conditions to maintain stability and purity, which is reported to be around 95%. The presence of multiple functional groups allows for various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit certain enzymes or interfere with protein-protein interactions, making it a candidate for therapeutic applications .

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its effects on ornithine aminotransferase (OAT), which is implicated in metabolic pathways relevant to cancer progression. Inhibition of OAT can disrupt proline metabolism, which is essential for cancer cell proliferation .

Research Findings

Several studies have highlighted the compound's potential applications in medicinal chemistry:

- Antitumor Activity : Preliminary investigations suggest that compounds similar to this compound exhibit antitumor properties through enzyme inhibition mechanisms .

- Enzyme Targeting : The compound has shown promise in selectively inhibiting OAT, with implications for treating hepatocellular carcinoma (HCC) and other cancers by modulating metabolic pathways .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits ornithine aminotransferase (OAT), disrupting proline metabolism linked to cancer proliferation. |

| Antitumor Properties | Exhibits potential antitumor effects; ongoing research into specific mechanisms of action. |

| Chemical Reactivity | Undergoes oxidation and substitution reactions; can serve as a building block for more complex compounds. |

Case Studies

- Study on OAT Inhibition : A study demonstrated that selective inhibition of OAT by triazine derivatives led to reduced tumor growth in HCC models. The mechanism involved the formation of irreversible adducts at the enzyme active site .

- Metabolic Pathway Modulation : Research indicated that inhibiting OAT with compounds like this compound could significantly alter metabolic fluxes in cancer cells, potentially leading to therapeutic benefits against various malignancies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, and how can purity be validated?

- Methodology : The compound can be synthesized via acetylation of its precursor using reagents like acetic anhydride or propionic anhydride under controlled conditions (e.g., 70°C with ultrasonication). Purification involves recrystallization from ethanol/dioxane mixtures. Purity is validated via HPLC (≥98% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, FT-IR for functional group analysis (e.g., C=O stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with computational NMR predictions (e.g., Gaussian software) enhances accuracy .

Q. What safety protocols are critical during high-temperature reactions involving this compound?

- Methodology : Implement fume hoods to mitigate exposure to toxic fumes (e.g., acetonitrile byproducts). Use fire-resistant materials and CO₂ extinguishers for solvent-related fires. Pre-experiment risk assessments should align with OSHA and EC hazard guidelines (e.g., EC 255-349-3) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and byproduct formation in derivatization reactions of this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT with Gaussian) to simulate transition states and intermediates. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model byproduct profiles. Machine learning (AI) optimizes parameter selection (e.g., solvent polarity, temperature) to minimize undesired products .

Q. What strategies resolve contradictions in reaction yield data under varying acylating conditions?

- Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., reagent stoichiometry, reaction time). Kinetic studies using UV-Vis spectroscopy or in-situ IR track intermediate formation. Statistical tools like ANOVA validate reproducibility, while error analysis (e.g., Monte Carlo simulations) quantifies uncertainty .

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

- Methodology : Nanofiltration membranes (e.g., polyamide-based) selectively separate unreacted precursors or byproducts. Process simulations (Aspen Plus) optimize flow rates and pressure gradients. Pilot-scale testing with inline analytics (e.g., Raman spectroscopy) ensures real-time quality control .

Q. What advanced functionalization methods enhance the compound’s bioactivity for pharmacological applications?

- Methodology : Introduce sulfonyl or fluorobenzyl groups via nucleophilic substitution (e.g., using 4-fluorobenzyl thiol). Biological assays (MIC tests for antimicrobial activity) guide structure-activity relationship (SAR) studies. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes .

Data Management & Experimental Design

Q. How can AI-driven platforms streamline experimental design and data analysis for this compound?

- Methodology : Use platforms like ICReDD for reaction path prediction via quantum chemistry-informed AI. Automated workflows (e.g., LabVIEW) integrate robotic synthesis and HPLC data collection. Blockchain-secured databases (e.g., PubChem-derived repositories) ensure data integrity and reproducibility .

Key Notes

- Contradiction Handling : Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) require cross-validation with X-ray crystallography or alternative synthetic routes .

- Advanced Tools : COMSOL Multiphysics and Gaussian are recommended for multi-scale modeling, while ICReDD bridges computational and experimental workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.